8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group and a sulfanyl group attached to it. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common method starts with the reaction of 4-methyl-2-aminopyridine with diethylmalonate in the presence of a solvent like 2-butanol and a catalytic amount of glacial acetic acid . The resulting intermediate is then subjected to further reactions involving triethylorthoformate and dimethylformamide, along with various amino components such as 2-aminoacetophenone or 2-aminothiophenol . These reactions yield the desired pyridotriazine compound with good to excellent yields.
Chemical Reactions Analysis
8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Scientific Research Applications
8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in enzyme inhibition studies.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or biological target being studied.
Comparison with Similar Compounds
8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds such as:
- 2-[(4-Methoxybenzyl)sulfanyl]-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 8-methoxy-3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 8-methyl-2-[(2-phenylethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly influence their chemical and biological properties
Properties
IUPAC Name |
8-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-8-19-14(9-11)17-15(18-16(19)20)21-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWLAYJMBETKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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